(R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine (R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine
Brand Name: Vulcanchem
CAS No.: 143112-51-0
VCID: VC0114392
InChI: InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m1/s1
SMILES: C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol

(R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine

CAS No.: 143112-51-0

Main Products

VCID: VC0114392

Molecular Formula: C10H11N5O3

Molecular Weight: 249.23 g/mol

(R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine - 143112-51-0

CAS No. 143112-51-0
Product Name (R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine
Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
IUPAC Name (3R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m1/s1
Standard InChIKey QSDDQXROWUJAJX-ZCFIWIBFSA-N
Isomeric SMILES C1CN(C[C@@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
SMILES C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Canonical SMILES C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
PubChem Compound 15682840
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator